![molecular formula C7H8O3 B164734 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) CAS No. 130195-91-4](/img/structure/B164734.png)
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as 3-Methoxymethyl-6-oxabicyclo[3.1.0]hexan-2-one. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI).
Mechanism Of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical And Physiological Effects
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not well understood, which could limit its potential applications in scientific research.
Future Directions
There are several future directions for the research on 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI). One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into potential therapeutic applications of this compound in the treatment of cancer and other diseases. Another potential direction is to explore the potential applications of this compound in the synthesis of natural products with anti-cancer properties. Overall, the unique chemical structure and potential applications of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) make it a valuable compound for scientific research.
Synthesis Methods
The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is a complex process that involves several steps. The most common method for the synthesis of this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The reaction is carried out in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to obtain 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI).
Scientific Research Applications
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has several potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as chiral oxazolidinones and amino acids. This compound has also been used as a building block for the synthesis of natural products such as (+)-Trichostatin A, which has anti-cancer properties.
properties
CAS RN |
130195-91-4 |
|---|---|
Product Name |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
QPSBYLIABBKBPK-RQJHMYQMSA-N |
Isomeric SMILES |
COC[C@]12[C@H](O1)C=CC2=O |
SMILES |
COCC12C(O1)C=CC2=O |
Canonical SMILES |
COCC12C(O1)C=CC2=O |
synonyms |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



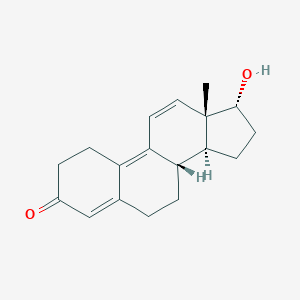
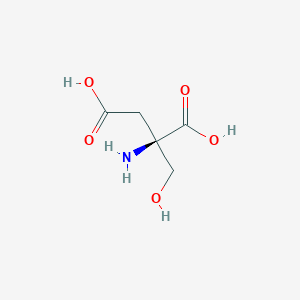

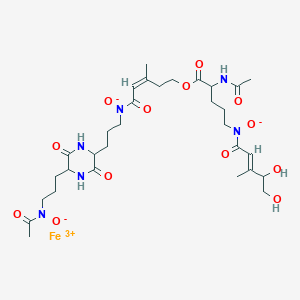
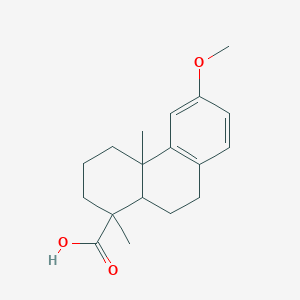
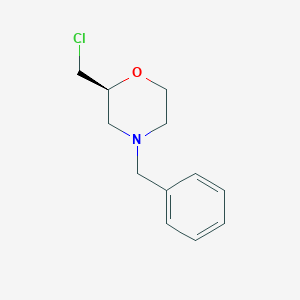
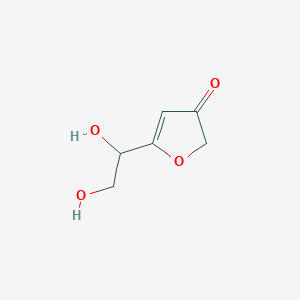
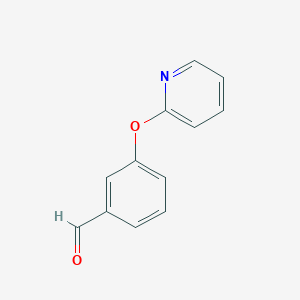
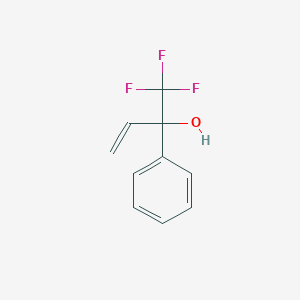
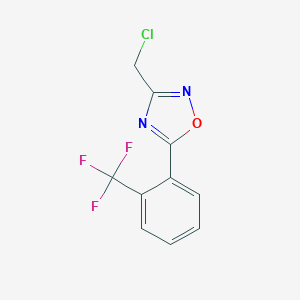
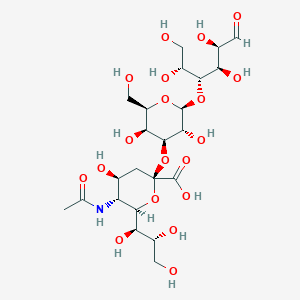
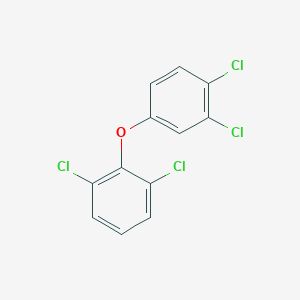
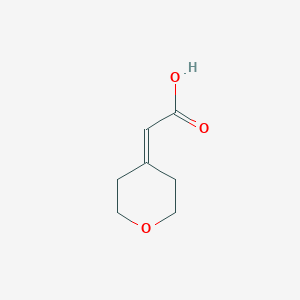
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)